molecular formula C15H23BO2 B12965157 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12965157
M. Wt: 246.15 g/mol
InChI Key: BXGZQEYMOVCLCU-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a butyl-substituted phenyl group. The presence of the boron atom imparts unique reactivity, making it valuable in organic synthesis and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The boron atom’s unique electronic properties enable these reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity compared to other boron-containing compounds. This structural feature allows for specific applications in organic synthesis and potential therapeutic uses that are not achievable with simpler boronic acids or boranes.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

2-(4-butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C15H23BO2/c1-4-5-6-13-7-9-14(10-8-13)16-17-11-15(2,3)12-18-16/h7-10H,4-6,11-12H2,1-3H3

InChI Key

BXGZQEYMOVCLCU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCCC

Origin of Product

United States

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